Methyl 2-ethoxyazepane-1-carboxylate
Description
Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry
Seven-membered nitrogen heterocycles, known as azepanes, represent a crucial class of compounds in synthetic chemistry. chemeo.com Their importance stems from their presence in a wide array of natural products and pharmaceutically active molecules. researchgate.netresearchgate.net The azepane scaffold is a key structural motif in various approved drugs, highlighting its pharmacological relevance. researchgate.netmdpi.com For instance, the natural product (-)-balanol, which contains an azepane ring, has been a scaffold for developing potential antitumor agents. researchgate.net
The conformational flexibility of the seven-membered ring is a defining characteristic of azepanes. researchgate.net This flexibility allows them to adopt various spatial arrangements, which can be critical for their biological activity. researchgate.net Consequently, the ability to synthesize substituted azepanes with specific stereochemistry is a significant goal for organic chemists, enabling the exploration of structure-activity relationships and the design of more effective therapeutic agents. researchgate.netevitachem.com The synthesis of functionalized azepanes is an active area of research, with numerous methods being developed to construct this versatile heterocyclic system. nih.govresearchgate.net
Overview of Alkyl Carboxylate Esters in Advanced Organic Synthesis
Alkyl carboxylate esters are fundamental functional groups in organic chemistry, characterized by a carbonyl group bonded to an alkoxy group. researchgate.net Their prevalence in natural products and their utility as synthetic intermediates underscore their importance. researchgate.net In advanced organic synthesis, esters are valued for their relative stability and their ability to undergo a variety of chemical transformations. mdpi.com
The synthesis of esters is most commonly achieved through the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. mdpi.com Other methods include the reaction of acid chlorides or anhydrides with alcohols. Esters can participate in a range of reactions, including hydrolysis to yield carboxylic acids and alcohols, and reaction with nucleophiles at the carbonyl carbon. mdpi.com This reactivity makes them versatile building blocks for the construction of more complex molecules. In the context of medicinal chemistry, the ester functional group can be used to form prodrugs, which can improve the bioavailability of a therapeutic agent. researchgate.net
Research Trajectories for Novel Azepane-Carboxylate Derivatives
The combination of the azepane ring system and the carboxylate ester functional group in a single molecule, as seen in azepane-carboxylate derivatives, presents intriguing possibilities for new discoveries in chemistry and pharmacology. Research in this area is driven by the potential for these compounds to exhibit novel biological activities. researchgate.netevitachem.com
Current research trajectories focus on the development of new synthetic methodologies to access a diverse range of substituted azepane-carboxylate derivatives with high levels of stereocontrol. evitachem.comresearchgate.net The exploration of these novel derivatives as potential therapeutic agents is a significant aspect of this research, with studies investigating their utility as, for example, antimicrobial or anticancer agents. researchgate.net While specific research findings on Methyl 2-ethoxyazepane-1-carboxylate are not widely available in the public domain, the broader class of azepane-carboxylate derivatives continues to be an area of active investigation, promising future advancements in both synthetic chemistry and drug discovery.
Interactive Data Table: General Properties of Core Functional Groups
| Functional Group | General Structure | Key Properties |
| Azepane | A seven-membered heterocyclic ring containing one nitrogen atom. | Flexible ring system, basic nitrogen atom, can be chiral. |
| Methyl Carboxylate | -COOCH₃ | Polar, can act as a hydrogen bond acceptor, susceptible to nucleophilic acyl substitution. |
| Ethoxy Group | -OCH₂CH₃ | Electron-donating group, can influence the reactivity of adjacent functional groups. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 2-ethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9-7-5-4-6-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3 |
InChI Key |
FHVRVPGCOHJDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCCN1C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Ethoxyazepane 1 Carboxylate
Precursor Synthesis and Derivatization Strategies
The construction of methyl 2-ethoxyazepane-1-carboxylate can be envisioned through a series of key steps: formation of the azepane ring, introduction of the C2-ethoxy group, and N-functionalization with a methyl carboxylate.
Synthesis of the Azepane Core Precursors
The azepane skeleton is a common structural motif, and several methods for its synthesis have been developed. These routes often involve ring expansion reactions or the dearomatization of six-membered ring precursors.
One prominent strategy involves the ring expansion of piperidine (B6355638) derivatives. Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and in excellent yields through this approach. rsc.org Another modern and powerful method is the dearomative ring expansion of nitroarenes. This process, often mediated by blue light at room temperature, transforms a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to afford the saturated azepane core. nih.govresearchgate.netmanchester.ac.uk This two-step sequence provides a rapid entry into complex azepane structures from simple starting materials. nih.govresearchgate.netmanchester.ac.uk
A variety of substituted azepanes can be accessed through these methods, providing a versatile platform for further functionalization. The choice of precursors and reaction conditions allows for the introduction of various substituents on the azepane ring.
Introduction of the Ethoxy Group
The introduction of an ethoxy group at the 2-position of the azepane ring is a key challenge. A plausible approach involves the synthesis of a 2-oxo-azepane (a lactam) as an intermediate. The synthesis of substituted oxo-azepines can be achieved through the late-stage oxidation of tetrahydroazepines. nih.gov For instance, hydroboration of a suitable tetrahydroazepine precursor can yield a regioisomeric mixture of azepanols, which can then be oxidized to the corresponding oxo-azepines using reagents like pyridinium (B92312) chlorochromate (PCC). nih.gov
Once the 2-oxo-azepane is obtained, it can potentially be converted to the desired 2-ethoxy derivative. One hypothetical route involves the O-alkylation of the lactam using a Meerwein salt such as triethyloxonium (B8711484) tetrafluoroborate, which would form a lactim ether. Subsequent stereoselective reduction of the imine functionality would yield the 2-ethoxyazepane. Alternatively, the lactam could be converted to a 2,2-diethoxyazepane under acid-catalyzed reaction with ethanol (B145695), followed by a selective removal of one ethoxy group.
Esterification Approaches to the Methyl Carboxylate Moiety
The final step in the synthesis of the target molecule is the introduction of the methyl carboxylate group at the nitrogen atom. This is a standard N-acylation reaction. The secondary amine of the 2-ethoxyazepane precursor can be treated with methyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to afford this compound. This reaction is typically high-yielding and proceeds under mild conditions.
Novel Synthetic Routes and Optimization
Modern synthetic chemistry continually seeks more efficient and selective methods for the construction of complex molecules. For a molecule like this compound, stereoselectivity is a crucial consideration.
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of substituted azepanes is an active area of research. Several strategies have been developed to produce enantiomerically enriched azepane derivatives.
Enantioselective synthesis of polysubstituted azepanes has been demonstrated using methods such as (-)-sparteine-mediated asymmetric lithiation followed by a conjugate addition sequence. thieme-connect.de This approach can generate azepanes with multiple stereocenters in high diastereoselectivity and enantioselectivity. thieme-connect.de
Another powerful technique is the stereoselective and regioselective ring expansion of piperidines, which allows for the creation of diastereomerically pure azepane derivatives. rsc.org The stereochemistry of the starting piperidine dictates the stereochemistry of the resulting azepane. rsc.org
While these methods have not been explicitly reported for the synthesis of this compound, they represent the current state-of-the-art in asymmetric azepane synthesis and could likely be adapted to produce enantiomerically pure versions of the target compound. The choice of chiral auxiliary or catalyst would be critical in determining the stereochemical outcome of the synthesis.
Diastereoselective Approaches
The stereochemistry of substituted azepanes is crucial for their biological activity, making diastereoselective synthesis a key area of research. For the synthesis of compounds analogous to this compound, controlling the stereochemistry at the C2 and any other chiral centers is paramount.
One notable approach involves the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes. This has been achieved through a highly diastereoselective and enantioselective lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. nih.gov This method, mediated by (-)-sparteine, allows for the creation of enantioenriched azepane rings. nih.gov Subsequent hydrolysis, cyclization, and reduction can yield the desired polysubstituted azepane core. nih.gov The ability to access the enantiomeric adduct through an invertive lithiation-stannylation-lithiation sequence further enhances the versatility of this methodology. nih.gov
Another strategy focuses on the diastereoselective synthesis of 2-aryl-3-aminoazepanes through a novel ring-enlargement process of 2-cyano-6-oxazolopiperidines. This key step involves a one-pot, highly regio- and diastereoselective tandem ring-enlargement/alkylation or reduction, providing access to optically pure constrained diamines that are valuable scaffolds in medicinal chemistry. researchgate.net
Furthermore, the synthesis of substituted oxo-azepines can be achieved through the regio- and diastereoselective hydroxylation of tetrahydroazepines. Hydroboration of these precursors proceeds with substrate-dependent diastereoselectivity to yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov While hydrogenation can be a competitive pathway, optimization of reaction conditions, such as using a rhodium catalyst in THF at 60 °C, can favor the desired hydroboration product. nih.gov
A stereoselective strategy for synthesizing fully saturated azepanes with all-carbon quaternary centers at the 3- or 4-position has also been reported, utilizing a Schmidt-type ring expansion of chiral hydroxyalkyl azides. digitellinc.com This substrate-controlled stereoselective method is scalable and tolerates a range of substituents. digitellinc.com
The following table summarizes a selection of diastereoselective approaches applicable to the synthesis of substituted azepanes:
| Methodology | Key Features | Reported Diastereoselectivity | Reference |
| Asymmetric lithiation-conjugate addition | Use of (-)-sparteine; access to both enantiomers. | High diastereoselectivity and enantioselectivity. | nih.gov |
| Ring-enlargement of 2-cyano-6-oxazolopiperidines | One-pot tandem process. | High regio- and diastereoselectivity. | researchgate.net |
| Hydroboration of tetrahydroazepines | Substrate-dependent diastereoselectivity; catalytic control of regioselectivity. | Moderate to high diastereoselectivity. | nih.gov |
| Schmidt rearrangement of chiral hydroxyalkyl azides | Substrate-controlled stereoselectivity; scalable. | High yield and selectivity. | digitellinc.com |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of nitrogen-containing heterocycles, including azepanes, is an area of growing importance. nih.gov These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents, and the development of catalytic methods. mdpi.com
For the synthesis of azepine derivatives, eco-friendly methodologies are being developed that emphasize sustainability and waste reduction. nih.gov One such approach involves a catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes to construct the dibenzo[b,d]azepine skeleton. rsc.org This method utilizes air as a "green" oxidant and has demonstrated good functional group tolerance and scalability. rsc.org The reaction proceeds efficiently in toluene, which was identified as the optimal solvent among several tested. rsc.org
The development of greener synthetic methods under mild conditions is also a focus. For instance, radical chemistry is being explored for the synthesis of internal alkynes, a transformation that can be applied to functionalize azepane scaffolds. acs.org Photoinduced ligated boryl radical-mediated alkynylation of inert iodoalkanes, including N-protected iodo-azepanes, offers a sustainable and efficient alternative to traditional methods. acs.org
Solvent choice is a critical component of green chemistry. The CHEM21 (Chemical Manufacturing Methods for the 21st Century) project provides a solvent selection guide to aid in choosing more sustainable options. researchgate.net Research into transition metal-catalyzed C-H functionalization reactions for heterocycle synthesis in sustainable solvents is an active area. researchgate.net
The following table highlights some green chemistry approaches relevant to azepine synthesis:
| Green Chemistry Approach | Example Application | Key Advantages | Reference |
| Catalyst-free ring expansion | Synthesis of dibenzo[b,d]azepines | Use of air as an oxidant, avoidance of metal catalysts. | rsc.org |
| Photoinduced radical alkynylation | Functionalization of N-protected iodo-azepanes | Mild reaction conditions, broad functional group tolerance. | acs.org |
| Use of sustainable solvents | Transition metal-catalyzed C-H functionalization | Reduced environmental impact. | researchgate.net |
Flow Chemistry Applications for Compound Synthesis
Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processing, including improved safety, enhanced reaction control, and easier scalability. mdpi.comuc.ptsci-hub.se While specific examples of the synthesis of this compound using flow chemistry are not documented, the general principles and applications for heterocyclic synthesis are well-established and highly relevant. porrua.mxethernet.edu.et
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. mdpi.com For the synthesis of heterocycles, flow reactors can be particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. sci-hub.se The modular nature of flow chemistry setups enables the telescoping of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. uc.pt
For example, the synthesis of indole (B1671886) derivatives, another important class of nitrogen heterocycles, has been successfully demonstrated in flow reactors. High-temperature and high-pressure conditions can be safely achieved, leading to significantly reduced reaction times and increased productivity compared to batch methods. mdpi.com Similar principles could be applied to the synthesis of the azepane core or its subsequent functionalization.
The key advantages of employing flow chemistry in heterocyclic synthesis are summarized below:
| Advantage of Flow Chemistry | Description | Potential Application to Azepane Synthesis | Reference |
| Enhanced Safety | Minimized reaction volumes and improved heat dissipation reduce the risks associated with hazardous reagents or exothermic reactions. | Handling of reactive intermediates in multi-step sequences. | sci-hub.se |
| Precise Reaction Control | Accurate control over temperature, pressure, and residence time leads to improved reproducibility and selectivity. | Optimization of diastereoselective or regioselective transformations. | mdpi.com |
| Scalability | Production can be increased by running the flow reactor for longer periods or by using parallel reactor setups. | Facile scale-up for potential industrial production. | uc.pt |
| Reaction Telescoping | Multiple reaction steps can be performed sequentially in a continuous flow system without intermediate workup. | Streamlining multi-step synthetic sequences to the target molecule. | uc.pt |
Methodology Development for Scalable Synthesis
The development of scalable synthetic routes is a critical consideration for the potential application of any new chemical entity. For a molecule like this compound, a scalable synthesis would require robust and efficient reactions that can be performed safely on a larger scale.
A notable example of scalable synthesis in the context of azepanes is the decagram-scale enantioselective synthesis of an azepane scaffold relevant to drug discovery programs. This was achieved through a stereoselective Schmidt rearrangement of chiral hydroxyalkyl azides, demonstrating the industrial applicability of this methodology. digitellinc.com
Furthermore, the palladium-catalyzed oxidative carbonylation of terminal alkynes and alcohols to produce 2-alkynoates has been developed with scalability in mind. nih.gov This method utilizes a homogeneous catalyst with a simple and inexpensive ligand, operates with oxygen as the terminal oxidant, and avoids the use of large excesses of the alcohol substrate, all of which are desirable features for large-scale production. nih.gov
The development of one-pot syntheses is another important aspect of creating scalable processes. For instance, a one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) has been developed using a catalytic Goldberg reaction, which can be conveniently carried out on a multi-gram scale. mdpi.com
Key considerations for developing a scalable synthesis for a substituted azepane are outlined in the table below:
| Consideration for Scalability | Description | Example from Related Syntheses | Reference |
| Robust and High-Yielding Reactions | Reactions should be reproducible and provide high conversions to the desired product. | Schmidt rearrangement for azepane synthesis. | digitellinc.com |
| Use of Inexpensive and Readily Available Starting Materials | Cost-effective starting materials are crucial for economic viability. | Use of simple ligands in palladium-catalyzed carbonylations. | nih.gov |
| Safe Reaction Conditions | Avoidance of hazardous reagents and conditions that are difficult to control on a large scale. | Use of oxygen as a terminal oxidant in a controlled manner. | nih.gov |
| Minimized Number of Steps | Fewer reaction steps lead to higher overall yields and reduced waste. | One-pot synthesis of aminopyridines. | mdpi.com |
Reaction Mechanisms and Chemical Transformations of Methyl 2 Ethoxyazepane 1 Carboxylate
Reactivity of the Azepane Ring System
The azepane scaffold, a seven-membered saturated heterocycle, is known for its conformational flexibility. mdpi.comnih.gov This flexibility can play a crucial role in directing the outcome of chemical reactions. The N-alkoxycarbonyl group generally reduces the nucleophilicity of the ring nitrogen.
While specific studies on the nucleophilic ring-opening of methyl 2-ethoxyazepane-1-carboxylate are not extensively documented in publicly available literature, the structural feature of an α-alkoxy carbamate (B1207046) suggests a potential for such reactions, particularly under acidic conditions. The presence of the ethoxy group at the C2 position can render this carbon atom electrophilic upon protonation of the ring nitrogen or the ethoxy oxygen. This activation would facilitate attack by a nucleophile, leading to the cleavage of the azepane ring. This type of reactivity is observed in related cyclic systems.
The saturated nature of the azepane ring in this compound makes it generally unreactive towards classical electrophilic substitution reactions that are characteristic of aromatic systems. However, reactions at the heteroatoms are possible. The nitrogen atom, being part of a carbamate, exhibits reduced basicity and nucleophilicity. Electrophilic attack at the oxygen atoms of the ethoxy or carboxylate groups could occur but would likely require harsh conditions and may lead to subsequent rearrangements or decomposition.
The azepane ring can adopt several low-energy conformations, such as chair and boat forms, and the substituents on the ring can influence the equilibrium between these conformers. mdpi.com The conformational preference of this compound would be dictated by the steric and electronic interactions between the N-methoxycarbonyl group and the 2-ethoxy group. These conformational biases can, in turn, affect the accessibility of different sites for chemical reactions and influence the stereochemical outcome of such transformations. For instance, the orientation of the C-O bond of the ethoxy group relative to the ring could impact its susceptibility to cleavage in potential ring-opening reactions.
Transformations Involving the Carboxylate Functionality
The methyl carboxylate group of the title compound is a versatile handle for further chemical modifications, primarily through nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.orgyoutube.com
Transesterification is a fundamental reaction for converting one ester into another. In the case of this compound, this can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by the elimination of methanol.
Table 1: General Conditions for Transesterification of Esters
| Catalyst | Typical Conditions | Mechanism | Reference |
| Acid (e.g., H₂SO₄, HCl) | Reflux in excess alcohol | Protonation of carbonyl oxygen, nucleophilic attack by alcohol, proton transfer, elimination of methanol. | organic-chemistry.org |
| Base (e.g., NaOR, K₂CO₃) | Reflux in alcohol | Nucleophilic attack by alkoxide, formation of tetrahedral intermediate, elimination of methoxide. | organic-chemistry.org |
This table presents generalized conditions for transesterification and specific data for this compound is not available in the provided search results.
The efficiency of the transesterification can be influenced by the nature of the alcohol and the reaction conditions. For instance, using a high-boiling point alcohol can help drive the reaction to completion by removing the more volatile methanol.
The methyl ester functionality can be readily converted into an amide by reaction with a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires heating or catalytic activation. The direct reaction of an ester with an amine is generally slower than with an acid chloride or anhydride.
Table 2: General Methods for Amidation of Esters
| Reagent | Typical Conditions | Notes | Reference |
| Ammonia or Primary/Secondary Amine | Heating, often in a sealed tube | The reaction can be slow and may require elevated temperatures and pressures. | khanacademy.orgyoutube.com |
| Amine with a Lewis acid catalyst | Varies depending on the catalyst | Lewis acids can activate the carbonyl group towards nucleophilic attack. | N/A |
| Conversion to carboxylic acid followed by amide coupling | 1. Saponification (e.g., NaOH, H₂O) 2. Amide coupling (e.g., DCC, EDC) | A two-step process that is often more efficient than direct aminolysis. | youtube.com |
This table presents generalized methods for amidation and specific data for this compound is not available in the provided search results.
The formation of other carboxylic acid derivatives, such as acid chlorides or anhydrides, from the methyl ester is generally not a direct or favorable process. Typically, the ester would first be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the desired derivative.
Decarboxylation Pathways
The decarboxylation of this compound, leading to the loss of the methoxycarbonyl group as carbon dioxide, is a transformation that can be initiated under specific conditions. While direct decarboxylation of a carbamate is not a common reaction, it can be facilitated by prior transformations that create a more favorable electronic arrangement for CO2 elimination.
One potential pathway involves the formation of an intermediate that mimics the structure of a β-keto acid, which is known to undergo facile decarboxylation. youtube.comyoutube.com For instance, if the azepane ring undergoes oxidation at the C3 position to introduce a carbonyl group, the resulting β-keto carbamate would be primed for decarboxylation upon heating. The reaction proceeds through a cyclic transition state, leading to an enamine intermediate which would then tautomerize to the corresponding imine and subsequently hydrolyze to a ketone. youtube.com
Another possible route for decarboxylation is through the formation of a carbamic acid intermediate. youtube.com Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by protonation, could lead to a species that, upon heating, eliminates carbon dioxide to yield the corresponding amine. While this is a known process for carbamic acids derived from amines and CO2, its applicability to N-alkoxycarbonyl derivatives would depend on the specific reaction conditions. youtube.com
Electrochemical methods have also been shown to induce decarboxylation in related systems. For example, the anodic decarboxylation of N-acylamino malonic acid monoesters proceeds via a two-electron oxidation to form an N-acyliminium ion intermediate. nih.gov A similar electrochemical oxidation of this compound could potentially lead to the formation of an N-acyliminium ion at the C2 position, with concomitant loss of the carboxylate group.
Research on the decarboxylation of pyroglutamic acid, a cyclic amino acid derivative, has shown that palladium catalysts can effectively promote this reaction. rsc.org While structurally different, this demonstrates the feasibility of catalytic decarboxylation for nitrogen-containing heterocyclic rings.
Table 1: Analogous Decarboxylation Reactions
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Acetylamino malonic acid monoester | Constant current electrolysis in aqueous media | α-Alkoxy α-amino acid derivative | N/A | nih.gov |
| Pyroglutamic acid | 5 wt% Pd/Al2O3, water, 250 °C, inert atmosphere | 2-Pyrrolidone | 70 | rsc.org |
Reactions at the Ethoxy Group
The ethoxy group at the C2 position of this compound is an ether linkage and is susceptible to cleavage and oxidative transformations under appropriate conditions.
The cleavage of the C-O bond of the ethoxy group is a characteristic reaction of ethers, typically catalyzed by strong acids. nih.govmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. nih.govmasterorganicchemistry.com
In the context of this compound, the C2 carbon is secondary and alpha to a nitrogen atom. Protonation of the ether oxygen by a strong acid, such as HBr or HI, would generate a good leaving group (ethanol). masterorganicchemistry.comyoutube.com The subsequent nucleophilic attack by the halide ion could proceed via an S(_N)2 mechanism. However, the presence of the adjacent nitrogen atom with its lone pair of electrons can significantly influence the reaction pathway.
The nitrogen atom can participate in the reaction, leading to the formation of a stabilized N-acyliminium ion intermediate upon departure of the ethoxy group. This pathway would be considered S(_N)1-like. The stability of this N-acyliminium ion makes this a likely pathway for ether cleavage in this system. Lewis acids, such as TMSOTf, have also been shown to mediate the cleavage of α-amino acetals, proceeding through α-alkoxy aziridinium (B1262131) ion intermediates in some cases. nih.gov
Table 2: Conditions for Ether Cleavage in Analogous Systems
| Substrate Type | Reagents | Mechanism | Products | Reference |
|---|---|---|---|---|
| General Ethers | HBr, HI (strong acids) | S(_N)1 or S(_N)2 | Alcohols and Alkyl Halides | nih.govmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com |
| α-Amino acetals | TMSOTf, organometallic reagents | Inferred α-oxocarbenium or α-alkoxy aziridinium ion | 1,2-Aminoethers | nih.gov |
Oxidation of amines and related compounds can lead to a variety of products depending on the oxidant and the substrate. For instance, the oxidation of aromatic amines with m-CPBA can yield nitroarenes. researchgate.net In the case of this compound, oxidation at the ethoxy group could potentially lead to the formation of an unstable hydroperoxide intermediate, which might then decompose. Alternatively, oxidation could occur at the azepane ring, which would influence subsequent reactions.
Mechanistic Investigations
A deeper understanding of the reaction mechanisms for this compound can be achieved through kinetic studies and isotopic labeling experiments.
Kinetic studies provide valuable information about the rate-determining step of a reaction and the nature of the transition state. For the ether cleavage reaction, the rate of the reaction could be monitored under varying concentrations of the substrate and the acid catalyst to determine the reaction order. A first-order dependence on both the substrate and the acid would be consistent with a bimolecular (S(_N)2-like) mechanism for the rate-determining step, while a first-order dependence on the substrate only would suggest a unimolecular (S(_N)1-like) pathway where the formation of the N-acyliminium ion is the slow step.
In related systems, the kinetics of the decarboxylation of N-arylcarbamates have been studied, revealing the involvement of zwitterionic carbamic acid species. nih.govacs.org Similar kinetic analyses of the decarboxylation of this compound under different conditions (e.g., varying pH, solvent polarity) could elucidate the role of intermediates and the transition state structure. For example, a study on the decarboxylation of 3-carboxybenzisoxazole found that the carbon isotope effect showed no dependence on solvent polarity, providing insights into the mechanism. nih.gov
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction. dea.gov For example, to definitively establish the mechanism of ether cleavage, the reaction could be carried out with an isotopically labeled ethoxy group, for instance, by using ethanol (B145695) labeled with ¹⁸O to synthesize the starting material. Analysis of the products (e.g., by mass spectrometry) would reveal whether the ¹⁸O atom is incorporated into the resulting alcohol or remains with the azepane ring, thus confirming the site of bond cleavage.
Similarly, deuterium (B1214612) labeling can be used to probe the mechanism of decarboxylation. For instance, if a C-H bond cleavage is involved in the rate-determining step of a proposed decarboxylation pathway, substituting that hydrogen with deuterium would be expected to result in a kinetic isotope effect (a change in the reaction rate). The mass spectrum of cocaine, a related alkaloid, was studied using deuterium labeling to clarify its fragmentation pathways. dea.gov
Carbon-13 kinetic isotope effects (KIEs) are particularly useful for studying decarboxylation reactions, as they can provide information about the changes in bonding to the carboxyl carbon in the transition state. nih.govresearchgate.netillinois.edu Measuring the ¹³C KIE for the decarboxylation of this compound would offer significant insight into the degree of C-C bond breaking in the transition state.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Ethanol |
| HBr (Hydrogen bromide) |
| HI (Hydrogen iodide) |
| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) |
| m-CPBA (meta-Chloroperoxybenzoic acid) |
| Oxone® |
| N-Acetylamino malonic acid monoester |
| α-Alkoxy α-amino acid derivative |
| Pyroglutamic acid |
| 2-Pyrrolidone |
| 3-Carboxybenzisoxazole |
| 2-Cyanophenol |
| α-Amino acetals |
| 1,2-Aminoethers |
| N-Boc protected amines |
| N-Arylcarbamates |
Transition State Analysis
Due to the limited availability of specific experimental or computational studies on the transition state analysis of this compound, this section will explore plausible transition states for its key chemical transformations by drawing analogies from research on structurally related azepanes and N-alkoxycarbonyl systems. The analysis will focus on reactions such as nucleophilic substitution at the C2 position and transformations involving the carbamate functionality.
Hypothetical Transition State for Nucleophilic Substitution at C2
Nucleophilic substitution at the α-carbon of N-alkoxycarbonyl protected cyclic amines, such as this compound, is a critical transformation. The nature of the transition state is highly dependent on the reaction mechanism, which can be influenced by the choice of nucleophile, solvent, and any activating agents.
One plausible pathway involves the formation of an N-acyliminium ion intermediate. In this scenario, the reaction would proceed through a two-step mechanism. The first step is the rate-determining step, involving the departure of the ethoxy group to form a planar N-acyliminium ion. The transition state for this step would be characterized by a partial breaking of the C2-O bond and developing positive charge on the C2 carbon, stabilized by the adjacent nitrogen atom.
A subsequent, rapid attack by a nucleophile on either face of the planar iminium ion would then lead to the product. The stereochemical outcome of such reactions is often dictated by the conformational preference of the seven-membered azepane ring and any steric hindrance posed by the substituents.
Alternatively, a concerted SN2-like mechanism could be considered. The transition state for this pathway would involve the simultaneous attack of the nucleophile and departure of the ethoxy leaving group. Computational studies on analogous systems, such as the ring opening of azetidines, suggest that hydrogen-bond-donor catalysts can stabilize the developing negative charge on the leaving group and the partial positive charge on the carbon atom in a dipolar transition state. chemrxiv.org A similar principle could apply to the substitution reactions of this compound, where the transition state would exhibit a trigonal bipyramidal geometry at the C2 carbon.
Transition States in Reactions Involving the Carbamate Group
The carbamate moiety in this compound offers another site for chemical transformation. For instance, hydrolysis or other nucleophilic attacks at the carbonyl carbon would proceed through a tetrahedral intermediate. The transition state leading to this intermediate would involve the nucleophile approaching the carbonyl carbon, with a concurrent partial breaking of the C=O π-bond and localization of negative charge on the oxygen atom.
Computational studies on the formation of cyclic carbamates from CO2 and amino alcohols have provided insights into the transition states of related processes. rsc.org These studies often reveal a concerted, yet asynchronous, mechanism where bond formation and proton transfer steps may occur in a single kinetic event but with different degrees of progress in the transition state.
Influence of Ring Conformation on Transition State Energy
The seven-membered azepane ring can adopt several low-energy conformations, such as chair and boat forms. The specific conformation of the ground state molecule and the accessibility of different transition state conformations will significantly influence the activation energy of a reaction. For instance, in a ring-expansion reaction of piperidines to form azepanes, semiempirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry, highlighting the importance of conformational analysis in understanding the reaction pathway. rsc.org
For this compound, any reaction at the C2 position would likely involve a transition state where the azepane ring adopts a conformation that minimizes steric interactions and allows for optimal orbital overlap. Theoretical studies on dibenzoazepine analogues have shown how substitution on the seven-membered ring can influence its conformation, which in turn would affect the energy of any transition states involving the ring atoms. nih.gov
The following table summarizes hypothetical transition state characteristics for key reactions of this compound based on analogous systems.
| Reaction Type | Plausible Mechanism | Key Transition State Features | Analogous System Studied | Reference |
| Nucleophilic Substitution at C2 | SN1-like (via N-acyliminium ion) | Partial C2-O bond cleavage, developing positive charge on C2, planar geometry at C2. | General N-alkoxycarbonyl heterocycles | N/A |
| Nucleophilic Substitution at C2 | SN2-like | Trigonal bipyramidal geometry at C2, simultaneous bond-making and bond-breaking. | Ring opening of azetidines | chemrxiv.org |
| Nucleophilic Acyl Substitution | Tetrahedral Intermediate Formation | Nucleophilic attack on carbonyl carbon, partial C=O π-bond breaking, developing negative charge on oxygen. | Cyclic carbamate formation | rsc.org |
| Ring Expansion/Rearrangement | Concerted or Stepwise | Dependent on specific reaction; may involve bridged or open transition states. | Piperidine (B6355638) to azepane ring expansion | rsc.org |
It is important to emphasize that the transition state analyses presented here are hypothetical and based on analogies with related chemical systems. Detailed computational studies, such as those employing density functional theory (DFT), would be necessary to provide a more quantitative and accurate picture of the transition states involved in the reactions of this compound. Such studies could elucidate the precise geometries, energies, and electronic structures of the transition states, offering valuable insights into the reactivity and selectivity of this compound.
Stereochemical Aspects of Methyl 2 Ethoxyazepane 1 Carboxylate
Chirality and Stereoisomerism in the Azepane System
The azepane ring is a seven-membered heterocycle that can exhibit various forms of stereoisomerism. nih.govnih.gov Chirality in the azepane system can arise from the presence of stereogenic centers, typically carbon atoms bearing four different substituents. youtube.comkhanacademy.orgyoutube.com In the case of methyl 2-ethoxyazepane-1-carboxylate, the carbon atom at the 2-position is a stereocenter as it is attached to a hydrogen atom, an ethoxy group, a carboxylate group, and the rest of the azepane ring. This leads to the existence of two enantiomers, the (R)- and (S)-isomers.
Diastereoselective and Enantioselective Reaction Pathways
The synthesis of specific stereoisomers of substituted azepanes requires the use of stereoselective reactions. Diastereoselective and enantioselective strategies are crucial for obtaining the desired isomer with high purity. nih.govnih.gov
Diastereoselective reactions aim to produce one diastereomer in preference to others. This can be achieved by using chiral substrates, reagents, or catalysts that influence the stereochemical outcome of the reaction. For example, the hydroboration of substituted tetrahydroazepines has been shown to proceed with diastereoselectivity, yielding specific diastereomers of azepanols. nih.gov The choice of catalyst and reaction conditions can significantly impact the diastereomeric ratio of the products. nih.govbeilstein-journals.org Methods like cascade Michael–aldol reactions have also been employed for the diastereoselective synthesis of highly substituted cyclohexanones, a principle that can be extended to azepane systems. beilstein-journals.org
Enantioselective reactions are designed to produce an excess of one enantiomer over the other. youtube.com This is often accomplished through asymmetric synthesis, which involves the use of chiral auxiliaries, chiral catalysts, or chiral substrates. youtube.comacs.orgyoutube.com For instance, the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been achieved in a multi-step process starting from a known hydroxy-ketone. acs.org Similarly, (-)-sparteine-mediated asymmetric lithiation has been used for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes. nih.govthieme-connect.de These methods allow for the preparation of enantioenriched azepane derivatives, which are valuable for studying their biological activities. nih.gov
The development of general and efficient methods for the asymmetric synthesis of polysubstituted azepanes remains an active area of research, as many existing methods are tailored to specific target molecules. nih.gov
Conformational Analysis of the Seven-Membered Ring
The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations. acs.org Understanding the preferred conformations of this compound is essential for predicting its interactions with biological targets. The most common conformations for cycloheptane, the parent carbocycle, are the chair and boat forms, along with their twist variations. slideshare.net The presence of the nitrogen atom and substituents in the azepane ring influences the relative energies of these conformations. nih.gov
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for investigating the conformational landscape of azepane derivatives. nih.govresearchgate.net These studies can predict the relative stabilities of different conformations and the energy barriers for interconversion between them.
For the parent azepane, high-level electronic structure calculations have shown that the twist-chair conformation is the most stable. nih.gov The introduction of substituents, such as the ethoxy and carboxylate groups in this compound, will alter the conformational preferences. The anomeric effect, which is the preference for an axial orientation of an electronegative substituent at the C-2 position in a heterocycle, can play a significant role in stabilizing certain conformations. acs.org Theoretical studies can help to elucidate the interplay of steric and electronic effects that determine the most stable conformation.
Table 1: Calculated Relative Energies of Azepane Conformations
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair | 0.00 |
| Chair | ~1.5 |
| Boat | ~2.5 |
| Twist-Boat | ~3.0 |
Note: These are generalized relative energies for a simple azepane ring. The actual values for this compound would require specific calculations.
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are used to validate the theoretical predictions and determine the preferred conformations in solution and the solid state, respectively. rsc.orgresearchgate.net
¹H NMR spectroscopy can provide information about the conformation of the azepane ring by analyzing coupling constants and Nuclear Overhauser Effects (NOEs). rsc.org For example, the conformational effects of monofluorination in model azepane rings have been investigated using ¹H NMR, showing that a single fluorine atom can bias the ring to one major conformation. rsc.org In the case of tolazamide, which contains an azepane fragment, different conformations have been observed in different polymorphic forms using X-ray diffraction. researchgate.net
X-ray crystallography provides a precise picture of the molecular structure in the solid state, including the conformation of the seven-membered ring. rsc.org By comparing the crystal structure with the results from theoretical calculations, a comprehensive understanding of the conformational behavior of this compound can be achieved.
Chiral Pool Synthesis and Asymmetric Induction Strategies
Chiral pool synthesis utilizes readily available chiral natural products as starting materials to synthesize enantiomerically pure target molecules. youtube.com For the synthesis of chiral azepane derivatives, natural amino acids or sugars can serve as convenient starting points. This approach leverages the pre-existing stereocenters in the starting material to control the stereochemistry of the final product.
Asymmetric induction , also known as asymmetric synthesis, refers to a chemical reaction or reaction sequence in which one or more new elements of chirality are created in a substrate molecule, resulting in the unequal formation of stereoisomeric products. youtube.comyoutube.com This is a fundamental strategy for controlling stereochemistry in the absence of a chiral starting material.
Key strategies for asymmetric induction in the synthesis of azepane derivatives include:
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed.
Use of Chiral Catalysts: Chiral catalysts, such as enzymes or metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other.
Substrate-Controlled Diastereoselection: In molecules that already contain a stereocenter, this existing chirality can influence the stereochemical outcome of a reaction at a different site in the molecule. organic-chemistry.org
The synthesis of polysubstituted azepanes with high diastereo- and enantioselectivity has been achieved through methods like (-)-sparteine-mediated asymmetric lithiation-conjugate addition sequences. nih.govthieme-connect.de These advanced synthetic strategies are essential for accessing specific stereoisomers of complex molecules like this compound for further investigation.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is fundamental for determining the precise structure of an organic molecule in solution.
Experimental ¹H and ¹³C NMR spectra for Methyl 2-ethoxyazepane-1-carboxylate have not been reported in the public domain. Theoretically, a ¹H NMR spectrum would show distinct signals for the protons of the methyl ester, the ethoxy group (a triplet and a quartet), and the protons on the azepane ring, with their chemical shifts and multiplicities dictated by their electronic environment and coupling to adjacent protons. Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethoxy group, and the carbons of the azepane ring. Without experimental data, a definitive assignment of these signals is not possible.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to confirm the connectivity of the atoms within the molecule. For instance, COSY would reveal proton-proton couplings within the azepane ring and the ethoxy group, while HSQC would correlate each proton to its directly attached carbon. HMBC would establish longer-range correlations, for example, between the ester's methyl protons and the carbonyl carbon. Stereochemical aspects, such as the relative configuration at the C2 position, could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy). However, no such studies on this compound have been published.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. While general fragmentation patterns for esters and ethers are well-understood, a specific mass spectrum for this compound, which would confirm its molecular weight and reveal its characteristic fragmentation pathways under ionization, is not available.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational bands for the following functional groups:
C=O stretch of the carbamate (B1207046) group, typically in the range of 1700-1720 cm⁻¹.
C-O stretches from the ester and ether linkages.
C-H stretches from the aliphatic ring and the methyl/ethyl groups.
A recorded spectrum would provide the exact wavenumbers and intensities of these vibrations, serving as a fingerprint for the compound. No experimental IR or Raman spectra for this compound are currently documented.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. This technique is contingent on the ability to grow a suitable single crystal of the compound. There are no published reports of the synthesis of this compound in a crystalline form, and consequently, no X-ray crystallographic data is available.
Advanced Chromatographic Techniques for Purity and Isomer Separation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for assessing the purity of a compound and for separating isomers. Given the presence of a stereocenter at the C2 position of the azepane ring, chiral chromatography would be necessary to separate and analyze the enantiomers of this compound. Research on the chromatographic behavior, including retention times and suitable stationary and mobile phases for this specific compound, has not been reported.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide insights into molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations on Methyl 2-ethoxyazepane-1-carboxylate would typically involve geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed for such studies. nih.govnih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Illustrative DFT-Calculated Parameters for this compound
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -0.8 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Dipole Moment | 2.1 D | Measure of molecular polarity |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Ab Initio Calculations
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, ab initio calculations can provide benchmark data for the electronic structure of this compound. mdpi.com These calculations are particularly useful for studying excited states and for validating the results obtained from DFT methods. diva-portal.org
Molecular Dynamics Simulations for Conformational Landscapes
The seven-membered azepane ring in this compound endows it with significant conformational flexibility. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of such molecules over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the energy barriers between them, and the dynamic behavior of the molecule in different environments (e.g., in a solvent or interacting with a biological target). nih.govnih.gov Classical force fields like AMBER or CHARMM are typically used to define the potential energy of the system.
Reaction Pathway Modeling and Transition State Identification
Computational methods can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. A crucial aspect of this is the identification of transition states, which are the high-energy intermediates that connect reactants and products. dntb.gov.uaresearchgate.net Techniques such as synchronous transit-guided quasi-Newton (STQN) methods can be used to locate these transition states. The calculated activation energies provide insights into the kinetics of the reaction.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum and the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. nih.govdergipark.org.tr Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used for NMR predictions.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C=O stretch | ~1735 cm⁻¹ |
| ¹H NMR | -OCH₃ chemical shift | ~3.7 ppm |
| ¹³C NMR | Carbonyl carbon chemical shift | ~170 ppm |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Virtual Screening and Library Design Methodologies
In the context of drug discovery, this compound could serve as a scaffold for the design of new bioactive molecules. Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity of a library of compounds derived from this scaffold against a specific biological target. nih.gov Computational tools allow for the creation of vast virtual combinatorial libraries by modifying the core structure of this compound with different functional groups. nih.gov These libraries can then be screened in silico to identify promising candidates for synthesis and experimental testing. medchemexpress.com
Based on a comprehensive review of available scientific literature, there is currently insufficient public information to generate a detailed article on the specific applications of This compound in organic synthesis that aligns with the requested outline.
Extensive searches for this particular compound did not yield specific research findings related to its use as a versatile building block in complex molecule synthesis, including its role as a precursor to biologically active compounds or as an intermediate in natural product synthesis. Furthermore, no information was found regarding its application in methodological development, its potential in ligand and catalyst design, or its use as a scaffold for combinatorial chemistry libraries.
The available literature focuses on other, structurally different carboxylate compounds and their applications in organic synthesis. Therefore, it is not possible to provide a scientifically accurate and detailed article on "this compound" that adheres to the strict and specific requirements of the user's request at this time. Further research and publication on this specific chemical compound would be necessary to fulfill this request.
Future Research Directions and Unexplored Avenues
Investigation of Novel Reactivity Patterns
The unique combination of functional groups in Methyl 2-ethoxyazepane-1-carboxylate opens the door to exploring novel chemical reactions. The acetal-like nature of the C2-ethoxy group, coupled with the adjacent nitrogen atom, suggests a predisposition to specific types of reactivity that warrant further investigation.
Future studies could focus on the Lewis acid-mediated reactions of the ethoxy group. It is conceivable that treatment with various Lewis acids could lead to the formation of an N-acylimminium ion intermediate. This highly reactive species could then be trapped by a range of nucleophiles, providing a pathway to a diverse array of 2-substituted azepane derivatives. The exploration of intramolecular reactions, where the nucleophile is tethered to the azepane ring, could also lead to the formation of novel bicyclic structures.
Furthermore, the reactivity of the C-H bonds adjacent to the nitrogen atom could be explored. Modern C-H activation methodologies could potentially be applied to functionalize the azepane ring at positions other than C2, leading to a wider range of derivatives with potential applications in medicinal chemistry and materials science.
Table 1: Hypothetical Investigation of Nucleophilic Substitution Reactions
| Entry | Nucleophile | Lewis Acid Catalyst | Proposed Product | Potential Application |
| 1 | Allyltrimethylsilane | TiCl4 | Methyl 2-allyl-azepane-1-carboxylate | Intermediate for natural product synthesis |
| 2 | Indole (B1671886) | BF3·OEt2 | Methyl 2-(indol-3-yl)azepane-1-carboxylate | Scaffold for pharmaceutical development |
| 3 | Silyl enol ether | TMSOTf | Methyl 2-(2-oxoalkyl)azepane-1-carboxylate | Building block for complex molecules |
Development of Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of this compound is a crucial area for future research. Current synthetic strategies for related N-heterocycles often rely on harsh reagents and generate significant waste. researchgate.netrasayanjournal.co.in Green chemistry approaches could offer more sustainable alternatives. mdpi.comnih.govacs.org
One promising avenue is the use of catalytic methods. For instance, the development of a one-pot synthesis from readily available starting materials, such as a suitable amino alcohol and an activated carbonyl compound, using a recyclable catalyst would be a significant advancement. researchgate.net The use of microwave-assisted organic synthesis could also be explored to reduce reaction times and energy consumption. rasayanjournal.co.innih.gov
Another area of focus could be the use of biocatalysis. Enzymes, such as lipases or transaminases, could potentially be employed for the stereoselective synthesis of chiral derivatives of this compound, which would be of great interest for pharmaceutical applications. nih.gov
Exploration of Derivatization for Advanced Materials
The azepane scaffold is a component of various functional materials. nih.gov The derivatization of this compound could lead to the development of new materials with tailored properties.
For example, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, could allow for the incorporation of the azepane ring into polymer backbones. These polymers could exhibit interesting thermal or mechanical properties. The flexible nature of the seven-membered ring could impart unique conformational properties to the resulting materials. lifechemicals.com
Furthermore, the synthesis of derivatives bearing chromophores or fluorophores could lead to new optical materials. The azepane ring could serve as a scaffold to control the spatial arrangement of these photoactive groups, potentially leading to materials with applications in sensing or imaging.
Table 2: Proposed Derivatizations for Advanced Materials
| Derivative Functional Group | Potential Polymerization Method | Target Material Property | Potential Application |
| Acrylate | Free-radical polymerization | Enhanced thermal stability | High-performance plastics |
| Styrene | RAFT polymerization | Controlled refractive index | Optical polymers |
| Isocyanate | Polyaddition | Self-healing capabilities | Smart coatings |
Cross-Disciplinary Research Opportunities
The unique structure of this compound makes it a candidate for cross-disciplinary research, particularly in the fields of medicinal chemistry and chemical biology. The azepane ring is a privileged scaffold in drug discovery, and many biologically active compounds contain this motif. lifechemicals.comnih.gov
Future research could involve the synthesis of a library of derivatives of this compound and their screening for biological activity. For example, modifications at the 2-position could lead to compounds that interact with specific biological targets. The conformational flexibility of the azepane ring could allow these molecules to adapt to the binding sites of various enzymes or receptors. lifechemicals.com
Collaboration with computational chemists could aid in the design of derivatives with specific binding properties. Molecular modeling studies could predict the interactions of these compounds with biological targets and guide synthetic efforts. Such a synergistic approach could accelerate the discovery of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-ethoxyazepane-1-carboxylate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves ring-opening or functionalization of azepane derivatives. For example, reacting 2-ethoxyazepane with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the ester. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol) ensures >95% purity. Monitoring by TLC or HPLC is critical to confirm intermediate steps .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography (e.g., SHELX for refinement and ORTEP-3 for visualization ). For non-crystalline samples, employ NMR (¹H, ¹³C, DEPT-135) to assign stereochemistry and functional groups. IR spectroscopy confirms ester (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups. Mass spectrometry (ESI-TOF) provides molecular ion validation .
Q. What analytical techniques are suitable for characterizing conformational flexibility in azepane derivatives?
- Methodological Answer : Use Cremer-Pople puckering coordinates (via DFT or crystallographic data) to quantify ring puckering . Molecular dynamics simulations (e.g., Gaussian or ORCA with B3LYP/6-31G* basis set) model ring inversion barriers. Compare experimental (X-ray) and computational data to resolve discrepancies in predicted vs. observed conformers .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and natural bond orbital (NBO) charges to assess reactivity. Validate against experimental UV-Vis spectra. Use Colle-Salvetti correlation-energy functionals to refine electron density models for accurate energy predictions .
Q. What strategies resolve contradictions between experimental and computational data in conformational studies?
- Methodological Answer : Cross-validate using multiple methods:
- X-ray vs. DFT : Check for crystal packing effects or solvent interactions missing in simulations.
- NMR NOE correlations : Compare with DFT-predicted internuclear distances.
- Dynamic effects : Apply QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology in contested regions .
Q. How can enantiomeric resolution of this compound be achieved for biological studies?
- Methodological Answer : Use chiral chromatography (Chiralpak AD-H column, heptane/ethanol mobile phase) or enzymatic resolution (lipases in organic media). Confirm enantiopurity via polarimetry or chiral shift reagents in ¹H NMR. For asymmetric synthesis, employ Evans oxazolidinone auxiliaries or organocatalysts .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein structures (PDB) to predict binding modes.
- SPR/BLI assays : Quantify binding kinetics (ka, kd) for receptor-ligand interactions.
- In vitro assays : Test enzyme inhibition (IC₅₀) in buffer systems (pH 7.4, 37°C) with LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
